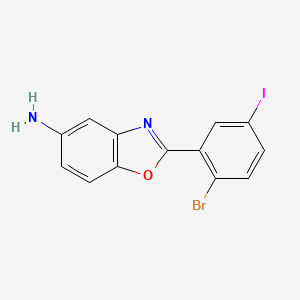

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine

Description

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine (CAS: 293737-80-1) is a benzoxazole derivative featuring a substituted phenyl ring at the 2-position of the benzoxazole core, with bromo and iodo substituents at the 2- and 5-positions, respectively. The benzoxazole scaffold is notable for its rigidity and ability to engage in π-π stacking and hydrogen-bonding interactions, making it a versatile pharmacophore.

Properties

Molecular Formula |

C13H8BrIN2O |

|---|---|

Molecular Weight |

415.02 g/mol |

IUPAC Name |

2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-amine |

InChI |

InChI=1S/C13H8BrIN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 |

InChI Key |

MOYXAUMHUYDFER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzoxazole precursor. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the selective introduction of bromine and iodine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions may yield biaryl compounds, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The bromine and iodine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromo and iodo substituents in the target compound introduce significant steric bulk and polarizability compared to smaller halogens (e.g., chloro in 6d-1). Iodine’s larger atomic radius may enhance lipophilicity and influence binding kinetics in biological targets .

Physicochemical Properties

Limited data exist for the target compound, but comparisons can be drawn:

Notes:

Biological Activity

2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzoxazole moiety, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine is . The presence of bromine and iodine atoms in its structure may enhance the compound's reactivity and binding affinity to biological targets.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The halogen atoms (bromine and iodine) can participate in halogen bonding, influencing the binding affinity to these targets. The benzoxazole core can modulate enzyme activity and cellular signaling pathways, leading to various biological effects.

Anticancer Activity

Research has demonstrated that benzoxazole derivatives exhibit cytotoxic effects on a variety of cancer cell lines. Notably, 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine has shown promise against several cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HepG2 (Liver Cancer) | 10.0 | |

| PC3 (Prostate Cancer) | 20.0 |

The compound's effectiveness varies across different cell lines, indicating potential selectivity in targeting specific cancers.

Antimicrobial Activity

The antimicrobial properties of 2-(2-Bromo-5-iodophenyl)-1,3-benzoxazol-5-amine have also been evaluated against various bacterial strains. The minimal inhibitory concentrations (MIC) for selected strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Bacillus subtilis (Gram-positive) | 50 | Moderate |

| Escherichia coli (Gram-negative) | 25 | High |

| Staphylococcus aureus | 100 | Low |

These results suggest that the compound exhibits significant antibacterial activity, particularly against Gram-negative bacteria like E. coli .

Case Studies

Several studies have focused on the synthesis and biological evaluation of related benzoxazole derivatives, providing insights into structure–activity relationships (SAR). For instance:

- Study on Anticancer Activity : A series of benzoxazole derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The presence of electron-donating groups significantly enhanced activity.

- Antimicrobial Screening : A study evaluated a range of benzoxazole derivatives against bacterial strains, revealing that compounds with specific substituents exhibited enhanced antimicrobial properties. This highlights the importance of structural modifications on biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.